1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

Descripción

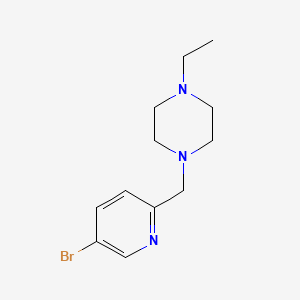

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine is a bromopyridine-containing piperazine derivative with a molecular formula of C₁₁H₁₆BrN₃ and a molecular weight of 270.18 g/mol . The compound features a 5-bromo-substituted pyridine ring linked via a methyl group to a piperazine moiety, which is further substituted with an ethyl group at the 4-position. This structural framework is associated with diverse biological activities, including antiviral and enzyme inhibitory properties . Its synthesis typically involves coupling reactions between bromopyridine precursors and piperazine derivatives, as exemplified in studies on similar compounds .

Propiedades

IUPAC Name |

1-[(5-bromopyridin-2-yl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZFSHGQWJKTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234590 | |

| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-76-3 | |

| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with 4-ethylpiperazine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine are influenced by the position of the bromine atom on the pyridine ring, the nature of the piperazine substituents, and the linker group. Below is a comparative analysis with key analogues:

Actividad Biológica

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}BrN_{3}, with a molecular weight of approximately 256.14 g/mol. The compound features a brominated pyridine ring attached to a 4-ethylpiperazine moiety, which enhances its reactivity and biological activity. The presence of the bromine atom is significant as it may influence the compound's interaction with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cell cycle regulation. Research indicates that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival, thereby influencing tumor growth and apoptosis.

Key Mechanisms:

- Inhibition of Kinases: The compound shows potential as an inhibitor of specific kinases involved in cancer progression.

- Modulation of Apoptosis: It may influence apoptotic pathways, leading to increased cell death in malignant cells.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in breast cancer models. Studies have shown that it exhibits potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value indicating significant cytotoxicity .

Comparative Analysis with Similar Compounds

The compound can be compared to other derivatives like 1-((5-Bromopyridin-2-yl)methyl)-4-methylpiperazine and 1-((5-Bromopyridin-2-yl)methyl)-4-phenylpiperazine. The ethyl group in this compound enhances its pharmacokinetic properties compared to its methyl and phenyl counterparts. This structural difference may lead to varied biological activities and selectivity profiles.

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.126 | Anticancer (MDA-MB-231) |

| 1-((5-Bromopyridin-2-yl)methyl)-4-methylpiperazine | TBD | TBD |

| 1-((5-Bromopyridin-2-yl)methyl)-4-phenylpiperazine | TBD | TBD |

Case Studies

Case Study 1: Breast Cancer Research

In a study involving the MDA-MB-231 cell line, treatment with this compound resulted in significant inhibition of cell proliferation compared to control groups. The compound was found to induce apoptosis through caspase activation pathways, demonstrating its potential as a therapeutic agent for aggressive breast cancers .

Case Study 2: Kinase Inhibition

Further investigations into the compound's kinase inhibition profile revealed that it effectively targets CDKs associated with cell cycle progression. This inhibition leads to cell cycle arrest in cancer cells, providing a rationale for its development as a chemotherapeutic agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine?

Methodological Answer: The synthesis of this piperazine derivative requires multi-step reactions, typically involving nucleophilic substitution or coupling reactions. Key parameters include:

- Temperature control : Exothermic reactions (e.g., alkylation of piperazine) may require cooling to avoid side products .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity in substitution steps .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns is critical for isolating the target compound from byproducts (e.g., unreacted bromopyridine intermediates) .

- Yield optimization : Sequential addition of reagents (e.g., 5-bromopyridine-2-carbaldehyde) and stoichiometric adjustments (1.2–1.5 equivalents) improve efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Characterization involves a combination of:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of the piperazine substitution pattern (e.g., δ 2.5–3.5 ppm for N-CH2 protons) .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the aromatic region (5-bromopyridinyl group) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer: Initial screening should focus on target engagement and selectivity:

- In vitro receptor binding assays : Use radioligand displacement (e.g., α1-adrenoceptor antagonists in ) to measure IC50 values .

- Functional assays :

- Calcium flux assays (FLIPR) for GPCR activity .

- Enzyme inhibition studies (e.g., phosphodiesterases) with kinetic readouts .

- Cytotoxicity profiling : MTT assays on HEK293 or HepG2 cells to rule off-target effects at 10–100 μM concentrations .

Advanced Research Questions

Q. How should researchers address contradictory results in biological assays for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate α1-adrenoceptor antagonism () using both radioligand binding and functional vasoconstriction models .

- Dose-response curves : Ensure linearity across 3–4 log units to confirm potency trends .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450 metabolism) skews IC50 values .

Q. What strategies are effective in designing analogs to improve target selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies guided by these approaches:

- Substituent modification :

- Replace the 5-bromo group with electron-withdrawing groups (e.g., CF3) to enhance receptor affinity .

- Vary the piperazine N-alkyl chain (e.g., ethyl vs. trifluoroethyl) to modulate lipophilicity .

- Scaffold hopping : Introduce pyrimidine or oxazole rings (see ) to reduce off-target binding .

- Computational docking : Use Schrödinger Glide to predict binding poses at α1-adrenoceptor subtypes (e.g., vs. α2-AR) .

Q. Table 1: Analog Design Case Studies

| Modification | Biological Outcome (IC50) | Source |

|---|---|---|

| 5-Bromo → 5-CF3 | 10 nM (α1A-AR) vs. 120 nM (α1B) | |

| Piperazine N-Ethyl → Trifluoroethyl | Improved metabolic stability |

Q. How can computational methods predict the ADMET properties of this compound?

Methodological Answer: Leverage in silico tools for early-stage ADMET profiling:

- Physicochemical properties : Calculate logP (2.5–3.5) and pKa (8.1–9.3 for piperazine) using ACD/Labs .

- CYP450 inhibition : SwissADME predicts inhibition risks (e.g., CYP2D6) based on structural alerts (e.g., tertiary amines) .

- Toxicity : ProTox-II flags hepatotoxicity risks from bromine metabolites .

- Permeability : PAMPA assays or Caco-2 cell models validate predicted BBB penetration (QPPR models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.